
4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)- is a complex organic compound belonging to the isothiazole family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)- typically involves multi-step organic reactions. Common starting materials might include isothiazole derivatives, which undergo functional group modifications to introduce the cyanomethyl and methylthio groups. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert nitrile groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the isothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)- can be used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
In biological research, this compound might be explored for its potential bioactivity. Isothiazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties.
Medicine
Pharmaceutical research may investigate this compound for drug development. Its structural features could be optimized for therapeutic applications.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action for 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)- would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating biochemical pathways. The molecular targets and pathways involved would require detailed experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Isothiazolecarbonitrile, 3-((methylthio)thio)-5-(methylthio)-
- 4-Isothiazolecarbonitrile, 3-((ethylthio)thio)-5-(methylthio)-
Uniqueness
Compared to similar compounds, 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)- may exhibit unique reactivity due to the presence of the cyanomethyl group. This functional group can participate in additional chemical reactions, potentially leading to novel applications.
Propriétés
Numéro CAS |
24306-38-5 |
|---|---|
Formule moléculaire |
C7H5N3S3 |
Poids moléculaire |
227.3 g/mol |
Nom IUPAC |
3-(cyanomethylsulfanyl)-5-methylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C7H5N3S3/c1-11-7-5(4-9)6(10-13-7)12-3-2-8/h3H2,1H3 |
Clé InChI |
GKJYQTIIZUVXPG-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=NS1)SCC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



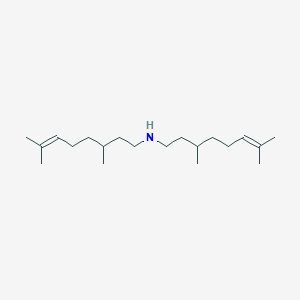
![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)


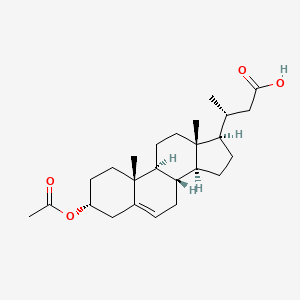

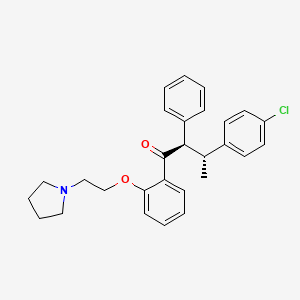
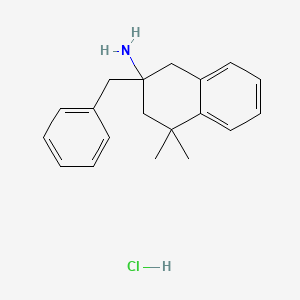
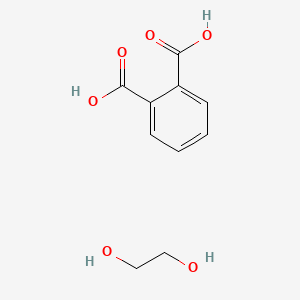
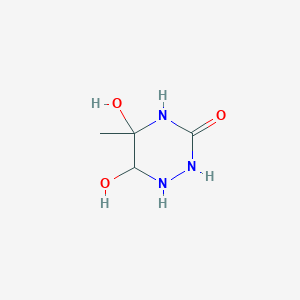
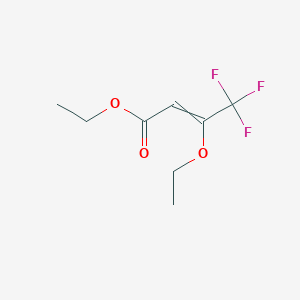

![[2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate](/img/structure/B14685870.png)
